molecular formula C10H14N2O2S B180078 tert-Butyl (4-mercaptopyridin-3-yl)carbamate CAS No. 139460-10-9

tert-Butyl (4-mercaptopyridin-3-yl)carbamate

Cat. No.: B180078
CAS No.: 139460-10-9
M. Wt: 226.3 g/mol
InChI Key: HESMDBDUEDHPRG-UHFFFAOYSA-N
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Description

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H14N2O2S. It is a derivative of pyridine and contains both a tert-butyl carbamate group and a mercapto group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-mercaptopyridin-3-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloropyridine-3-thiol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-mercaptopyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-mercaptopyridin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-mercaptopyridin-3-yl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This property makes it valuable in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-mercaptopyridin-4-yl)carbamate
  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl (4-mercaptopyridin-3-yl)carbamate is unique due to its combination of a mercapto group and a tert-butyl carbamate group on a pyridine ring. This structure provides specific reactivity and stability, making it particularly useful as a protecting group in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability under specific conditions sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-sulfanylidene-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-6-11-5-4-8(7)15/h4-6H,1-3H3,(H,11,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESMDBDUEDHPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC=CC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570235
Record name tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139460-10-9
Record name tert-Butyl (4-sulfanylidene-1,4-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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